![molecular formula C17H12O5 B2726205 [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid CAS No. 32131-73-0](/img/structure/B2726205.png)

[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

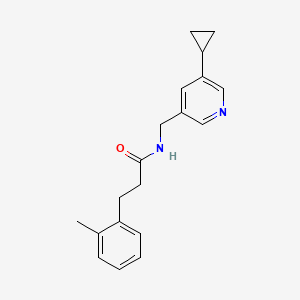

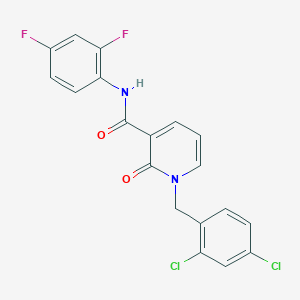

“[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” is a chemical compound with a molecular weight of 296.28 . Its IUPAC name is this compound . The compound’s InChI Code is 1S/C17H12O5/c18-16(19)10-21-12-6-7-13-15(8-12)22-9-14(17(13)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its IUPAC name and InChI Code . The compound consists of a chromen-7-yl group attached to an acetic acid moiety via an oxygen atom. The chromen-7-yl group contains a phenyl group at the 3-position and a carbonyl group at the 4-position .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid has been described, where various derivatives were prepared to explore their antibacterial activity. This highlights the compound's versatility as a scaffold for developing potential antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

- Research on antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide showcases the synthesis of compounds with potential for treating microbial infections (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Antineoplastic Activity

- The antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives was evaluated, identifying new compounds with promising activity against human tumor cell lines. This research underscores the potential therapeutic applications of derivatives in cancer treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Antioxidant Activity

- The antioxidant activity of new coumarin derivatives, including Schiff’s bases and thiazolidine-4-ones, was evaluated. Many of these compounds showed excellent antioxidant activity, comparable to ascorbic acid, indicating their potential as antioxidants (Čačić, Molnar, Šarkanj, Has-Schön, & Rajković, 2010).

Application in Synthesis of Biologically Active Compounds

- Novel polystyrene-supported TBD catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the compound's utility in synthesizing medically relevant molecules (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).

Mecanismo De Acción

Target of Action

Compounds similar to “[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid” often target enzymes or receptors in the body. For example, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

The compound “this compound” could interact with its targets by binding to the active site, thereby modulating the activity of the target. This could result in a change in the biochemical processes in which the target is involved .

Biochemical Pathways

The compound “this compound” might affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in inflammation, it could potentially affect the inflammatory response .

Propiedades

IUPAC Name |

2-(4-oxo-3-phenylchromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c18-16(19)10-21-12-6-7-13-15(8-12)22-9-14(17(13)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGJQSYPGCJGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)

![4-[4-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenoxy]azetidin-2-one](/img/structure/B2726127.png)

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)

![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)